4-Bromomethyl-1,2-dihydroquinoline-2-one is a heterocyclic building block featuring a quinolin-2-one core, a structural motif present in numerous biologically active compounds.[1] Its primary procurement value lies in the 4-bromomethyl group, a reactive site that serves as an efficient electrophilic handle for introducing C4-position side chains. This makes the compound a critical intermediate for synthesizing a range of functionalized quinolones, including precursors for pharmaceutical agents like Rebamipide, a gastroprotective drug.[2][3] The compound is typically supplied as a stable, off-white to light yellow solid, suitable for use in diverse synthetic protocols.[2][3]
Choosing this compound over seemingly close alternatives is a critical process decision. Substituting with a 4-chloromethyl analog would fundamentally alter reaction kinetics, as the carbon-bromine bond is weaker and bromide is a better leaving group, often resulting in slower reactions or the need for harsher conditions with the chloro-variant.[4] Opting to start from a precursor like 4-methyl-1,2-dihydroquinoline-2-one introduces an additional, resource-intensive bromination step (e.g., using N-bromosuccinimide) into the workflow. This not only increases process complexity and cost but also involves handling hazardous reagents. Procuring the ready-to-use 4-bromomethyl derivative streamlines synthesis, enhances reproducibility, and avoids the capital and safety overhead associated with performing the bromination step in-house.[5]
The carbon-bromine bond in the 4-bromomethyl group is inherently more labile than a carbon-chlorine bond, making bromide a more effective leaving group in nucleophilic substitution reactions. Studies on analogous haloalkyl ketone systems demonstrate that changing a chloro group to a bromo group results in a quantifiable increase in degradation and reaction rates.[2] This superior reactivity allows for reactions under milder conditions, often leading to shorter reaction times and higher selectivity compared to the corresponding 4-chloromethyl derivative.
| Evidence Dimension | Reactivity as an Alkylating Agent |
| Target Compound Data | Higher reactivity due to the C-Br bond being a better leaving group than C-Cl. |
| Comparator Or Baseline | 4-Chloromethyl-1,2-dihydroquinoline-2-one (or analogous chloromethyl ketones). |
| Quantified Difference | Qualitatively established; bromo-derivatives exhibit increased degradation/reaction rates compared to chloro-derivatives. |
| Conditions | Nucleophilic substitution reactions common in pharmaceutical intermediate synthesis. |
This higher intrinsic reactivity can reduce processing times, lower energy costs, and enable syntheses that are not feasible with less reactive chloro-analogs.
An optimized industrial synthesis process for 4-Bromomethyl-1,2-dihydroquinoline-2-one demonstrates its reliable production at high purity and yield. A documented procedure involving cyclization of a bromoacetoacetanilide precursor in dichloroethane with phosphorus pentoxide resulted in a 95.08% yield.[2] The final product was isolated as a solid with a purity of 99.67% as determined by HPLC.[2]
| Evidence Dimension | Process Yield & Product Purity |
| Target Compound Data | 95.08% Yield; 99.67% Purity (HPLC) |
| Comparator Or Baseline | Standard laboratory or alternative industrial synthesis methods. |
| Quantified Difference | Provides a benchmark for high-efficiency production, critical for economic viability in large-scale synthesis. |
| Conditions | Industrial-scale synthesis in a 5000L reactor followed by purification and vacuum drying. |
Procuring this compound, produced via a high-yield/high-purity route, ensures lot-to-lot consistency and minimizes the need for costly incoming material re-purification, directly impacting project timelines and budgets.
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically starts from acetoacetanilide, which undergoes a bromination reaction followed by cyclization.[2] A common laboratory or industrial alternative is to start with 4-methyl-1,2-dihydroquinoline-2-one and perform a separate radical bromination step. By procuring the title compound, a buyer completely bypasses this step, avoiding the procurement, handling, and disposal of hazardous brominating agents like liquid bromine or N-bromosuccinimide, and eliminating a reaction step that requires careful temperature control and workup to manage byproducts.
| Evidence Dimension | Process Step-Economy |
| Target Compound Data | 0 steps (procured as ready-to-use intermediate). |
| Comparator Or Baseline | In-house synthesis from 4-methyl-1,2-dihydroquinoline-2-one (requires 1 additional bromination step). |
| Quantified Difference | Saves one complete synthetic step, including reaction time, solvent usage, and waste disposal. |
| Conditions | Standard synthesis workflow for C4-substituted quinolinones. |
This simplifies the overall manufacturing process, reduces chemical waste, improves safety by avoiding hazardous reagents, and lowers the total cost of synthesis for the final product.
This compound is a documented key raw material for the synthesis of Rebamipide, a mucosal protective agent used to treat ulcers and gastritis.[2][3] Its high purity and defined structure are critical for ensuring the final API meets stringent pharmaceutical quality standards. Using this specific intermediate provides a reliable and well-characterized starting point for a regulated manufacturing process.
The enhanced reactivity of the bromomethyl group allows for efficient and rapid diversification at the C4 position.[6] Medicinal chemists can use this building block to react with a wide array of nucleophiles (e.g., amines, thiols, alcohols) to quickly generate libraries of novel quinolone analogs for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.
4-Bromomethyl-1,2-dihydroquinoline-2-one serves as a reagent in the preparation of specialized coumarin and 1-aza-coumarin scaffolds. These resulting structures are investigated for a range of biological activities, including anti-microbial and anti-inflammatory properties.[7] The compound's specific reactivity profile is advantageous for constructing these complex heterocyclic systems.
Corrosive;Irritant